1-Bromobut-1-yne

Description

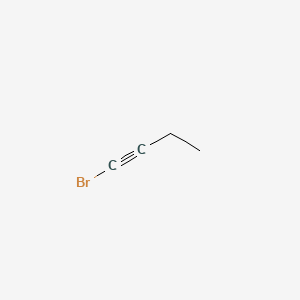

Structure

3D Structure

Properties

IUPAC Name |

1-bromobut-1-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5Br/c1-2-3-4-5/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPOVYMZGZNPRNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC#CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90451148 | |

| Record name | 1-bromobut-1-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90451148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50405-39-5 | |

| Record name | 1-bromobut-1-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90451148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-Bromobut-1-yne

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromobut-1-yne is a versatile haloalkyne that serves as a valuable synthetic intermediate in organic chemistry. Its utility stems from the dual reactivity of the bromine atom and the carbon-carbon triple bond, allowing for a wide range of chemical transformations. This guide provides a comprehensive overview of the chemical properties of this compound, including its physical characteristics, reactivity, and detailed experimental protocols for its synthesis and key reactions. This document is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in utilizing this compound in their synthetic endeavors.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid with a strong odor. Below is a summary of its key physical and chemical properties.

| Property | Value | Reference |

| Molecular Formula | C₄H₅Br | [1] |

| Molecular Weight | 132.99 g/mol | [1] |

| CAS Number | 50405-39-5 | [1] |

| Boiling Point | 104.2 °C at 760 mmHg | |

| Density | 1.461 g/cm³ | |

| Refractive Index | 1.4704 at 20 °C | |

| Solubility | Soluble in organic solvents such as ether and chloroform; insoluble in water. | [2] |

Synthesis of this compound

A common method for the synthesis of this compound involves the bromination of but-1-yne using N-bromosuccinimide (NBS) in the presence of a silver nitrate catalyst.

Experimental Protocol: Synthesis from But-1-yne

Materials:

-

But-1-yne

-

N-Bromosuccinimide (NBS)

-

Silver nitrate (AgNO₃)

-

Acetone

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve but-1-yne (1.0 eq) in acetone.

-

Add N-bromosuccinimide (1.1 eq) and a catalytic amount of silver nitrate (0.1 eq) to the solution.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain crude this compound.

-

Purify the crude product by distillation to yield pure this compound.

Reactivity and Key Reactions

This compound is a versatile building block in organic synthesis due to the presence of both a reactive bromine atom and a triple bond. It readily participates in nucleophilic substitution, coupling reactions, and cycloaddition reactions.

Nucleophilic Substitution Reactions

The bromine atom in this compound can be displaced by a variety of nucleophiles. A common example is the reaction with sodium azide to form 1-azidobut-1-yne, a precursor for the synthesis of triazoles.

Materials:

-

This compound

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF)

-

Diethyl ether

-

Water

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve this compound (1.0 eq) in DMF in a round-bottom flask.

-

Add sodium azide (1.2 eq) to the solution and stir the mixture at room temperature for 24 hours.

-

Monitor the reaction by TLC.

-

After completion, pour the reaction mixture into water and extract the product with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain 1-azidobut-1-yne.

Sonogashira Coupling

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, to form substituted alkynes. This reaction is a powerful tool for the construction of carbon-carbon bonds.

Materials:

-

This compound

-

Phenylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Toluene

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a degassed solution of this compound (1.0 eq) and phenylacetylene (1.2 eq) in a mixture of toluene and triethylamine (2:1), add bis(triphenylphosphine)palladium(II) dichloride (0.02 eq) and copper(I) iodide (0.04 eq).

-

Stir the reaction mixture under an inert atmosphere (e.g., argon) at room temperature for 12-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture through a pad of celite and wash with toluene.

-

Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Cycloaddition Reactions

The carbon-carbon triple bond in this compound can participate in various cycloaddition reactions, such as [4+2] Diels-Alder reactions and [3+2] dipolar cycloadditions, to construct cyclic and heterocyclic systems.

Materials:

-

This compound

-

2,3-Dimethyl-1,3-butadiene

-

Toluene

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a sealed tube, dissolve this compound (1.0 eq) and 2,3-dimethyl-1,3-butadiene (1.5 eq) in toluene.

-

Heat the reaction mixture at 110 °C for 24-48 hours.

-

Monitor the reaction by TLC or GC-MS.

-

After cooling to room temperature, concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the Diels-Alder adduct.

Applications in Drug Discovery and Development

While this compound is not typically an active pharmaceutical ingredient itself, its derivatives are of significant interest in drug discovery. The ability to readily introduce a butynyl group and subsequently functionalize it through coupling and cycloaddition reactions makes it a valuable tool for generating diverse molecular scaffolds. These scaffolds can then be screened for biological activity against various therapeutic targets. The rigid butynyl moiety can serve as a linker or a key pharmacophoric element in the design of novel drug candidates.

Conclusion

This compound is a highly versatile and reactive building block in organic synthesis. Its chemical properties, particularly the presence of a reactive bromine atom and a triple bond, allow for a wide array of transformations, making it a valuable precursor for the synthesis of complex organic molecules. The detailed experimental protocols provided in this guide offer a practical resource for researchers and professionals in the field of drug development to effectively utilize this compound in their synthetic strategies.

References

An In-depth Technical Guide to the Synthesis of 1-Bromobut-1-yne

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 1-bromobut-1-yne, a valuable reagent in organic synthesis. The document details the most effective synthetic methodologies, complete with experimental protocols and quantitative data. Furthermore, it includes visualizations of reaction pathways and experimental workflows to facilitate a deeper understanding of the processes involved.

Introduction

This compound is a key building block in organic chemistry, utilized in a variety of coupling reactions and as a precursor for more complex molecular architectures. Its synthesis from the readily available starting material, but-1-yne, can be achieved through several pathways. This guide will focus on the most prominent and efficient methods: a modern DBU-mediated bromination, a silver-catalyzed approach, and the traditional deprotonation-bromination sequence.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is presented below.[1]

| Property | Value | Reference |

| Molecular Formula | C4H5Br | [1] |

| Molecular Weight | 132.99 g/mol | [1] |

| CAS Number | 50405-39-5 | [1] |

| Boiling Point | 104.3 °C at 760 mmHg (Predicted) | |

| Density | 1.461 g/cm³ (Predicted) | |

| Refractive Index | 1.4704 (20 °C) (Predicted) | |

| 1H NMR | See Spectroscopic Data section | |

| 13C NMR | See Spectroscopic Data section | |

| IR Spectrum | See Spectroscopic Data section | |

| Mass Spectrum | See Spectroscopic Data section |

Synthetic Methodologies

DBU-Mediated Bromination of But-1-yne with N-Bromosuccinimide (NBS)

This modern approach offers a facile and highly efficient route to this compound under mild, metal-free conditions with a short reaction time.[1][2][3] The reaction is mediated by the non-nucleophilic strong base 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

The reaction proceeds through the activation of N-bromosuccinimide (NBS) by DBU, which increases the electrophilicity of the bromine atom. DBU also acts as a base to deprotonate the terminal alkyne, but-1-yne, forming the but-1-yn-1-ide anion. This anion then attacks the activated bromine source to yield the desired this compound.[1]

To a solution of but-1-yne (1.0 mmol) in acetonitrile (2.0 mL) is added N-bromosuccinimide (NBS) (1.1 mmol, 195.8 mg) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 mmol, 0.164 mL). The reaction mixture is stirred at room temperature for a short period (typically 1-5 minutes). Upon completion, the reaction mixture is poured into water and extracted with dichloromethane (3 x 10 mL). The combined organic layers are washed with water (3 x 10 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash chromatography on silica gel (petroleum ether as eluant) to afford this compound.[4]

| Reactant/Reagent | Molar Equiv. | Amount |

| But-1-yne | 1.0 | (e.g., 54.1 mg) |

| N-Bromosuccinimide (NBS) | 1.1 | 195.8 mg |

| DBU | 1.1 | 0.164 mL |

| Acetonitrile | - | 2.0 mL |

| Yield | - | Good to excellent |

Note: While the specific yield for but-1-yne is not provided in the reference, analogous terminal alkynes afford yields in the range of 85-99%.[1]

Silver-Catalyzed Bromination of But-1-yne with N-Bromosuccinimide (NBS)

This method is another highly effective approach that utilizes a catalytic amount of a silver salt, typically silver nitrate (AgNO₃), to promote the bromination of terminal alkynes with NBS.

The silver(I) ion is believed to act as a Lewis acid, coordinating to the alkyne and increasing its reactivity towards electrophilic attack by NBS.

To a solution of but-1-yne (1.0 mmol) and N-bromosuccinimide (1.1 mmol) in a suitable solvent (e.g., acetone or acetonitrile) is added a catalytic amount of silver nitrate (e.g., 0.1 mmol). The reaction is stirred at room temperature until completion (monitored by TLC). The work-up and purification would be similar to the DBU-mediated method, involving extraction and column chromatography.

| Reactant/Reagent | Molar Equiv. |

| But-1-yne | 1.0 |

| N-Bromosuccinimide (NBS) | 1.1 |

| Silver Nitrate (AgNO₃) | 0.1 |

| Yield | - |

Deprotonation with n-Butyllithium followed by Bromination

This is the traditional and a very reliable method for the synthesis of 1-bromoalkynes. It involves the deprotonation of the terminal alkyne with a strong organolithium base, followed by quenching the resulting lithium acetylide with an electrophilic bromine source.

n-Butyllithium (n-BuLi) is a very strong base that readily deprotonates the terminal C-H bond of but-1-yne to form lithium but-1-yn-1-ide. This organolithium species is a potent nucleophile that reacts with elemental bromine (Br₂) to give this compound.

A solution of but-1-yne (1.0 mmol) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon). To this solution is added n-butyllithium (1.05 mmol, typically as a solution in hexanes) dropwise, and the mixture is stirred for a period of time (e.g., 30-60 minutes) at this temperature. A solution of bromine (1.1 mmol) in anhydrous THF is then added dropwise. After the addition is complete, the reaction is allowed to warm to room temperature. The reaction is then quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The product is then purified by distillation or column chromatography.

| Reactant/Reagent | Molar Equiv. |

| But-1-yne | 1.0 |

| n-Butyllithium (n-BuLi) | 1.05 |

| Bromine (Br₂) | 1.1 |

| Yield | - |

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Overview of synthetic pathways to this compound.

Caption: Experimental workflow for the DBU-mediated synthesis.

Conclusion

The synthesis of this compound can be accomplished through various effective methods. For researchers seeking a rapid, high-yielding, and metal-free procedure, the DBU-mediated bromination with NBS is a highly recommended approach. The silver-catalyzed method also offers an efficient alternative under mild conditions. The traditional deprotonation with n-butyllithium followed by bromination remains a robust and reliable, albeit more stringent, method. The choice of synthetic route will depend on the specific requirements of the research, including available reagents, scale, and desired purity.

References

- 1. Facile and efficient synthesis of 1-haloalkynes via DBU-mediated reaction of terminal alkynes and N -haloimides under mild conditions - RSC Advances (RSC Publishing) DOI:10.1039/C4RA04736B [pubs.rsc.org]

- 2. [PDF] Facile and efficient synthesis of 1-haloalkynes via DBU-mediated reaction of terminal alkynes and N-haloimides under mild conditions | Semantic Scholar [semanticscholar.org]

- 3. Facile and efficient synthesis of 1-haloalkynes via DBU-mediated reaction of terminal alkynes and N-haloimides under mild conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. rsc.org [rsc.org]

1-Bromobut-1-yne CAS number 50405-39-5

An In-depth Technical Guide to 1-Bromobut-1-yne

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound (CAS No. 50405-39-5), a versatile haloalkyne intermediate with significant applications in organic synthesis. Its unique structure, featuring both a reactive carbon-carbon triple bond and a labile bromine atom, makes it a valuable synthon for constructing complex molecular architectures, particularly in the development of novel pharmaceutical and agrochemical compounds.[1][2]

Chemical Identity and Properties

This compound is a colorless, highly flammable liquid with a strong, unpleasant odor.[1] It is soluble in common organic solvents like ether and chloroform but insoluble in water. Its bifunctional nature—the electrophilic character of the sp-hybridized carbon bonded to bromine and the nucleophilicity of the triple bond—governs its reactivity.[1]

Physical and Chemical Properties

The key quantitative properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 50405-39-5 | [1][3] |

| Molecular Formula | C₄H₅Br | [1][3] |

| Molecular Weight | 132.99 g/mol | [4] |

| Boiling Point | 104.26 °C at 760 mmHg | [1][3] |

| Density | 1.461 g/cm³ | [1][3] |

| Refractive Index | 1.4704 (at 20 °C) | [1][3] |

| Flash Point | 21.68 °C | [1][3] |

| Vapor Pressure | 36.1 mmHg at 25 °C | [1][3] |

| SMILES | CCC#CBr | [4] |

| InChI Key | KPOVYMZGZNPRNA-UHFFFAOYSA-N | [4] |

Synthesis and Experimental Protocols

The primary route for synthesizing this compound involves the dehydrohalogenation of a dihaloalkane precursor. This elimination reaction typically utilizes a strong base to remove two equivalents of hydrogen bromide (HBr).[5][6]

General Synthesis Workflow: Dehydrohalogenation

A logical precursor for the synthesis is a vicinal dihalide such as 1,2-dibromobutane. The reaction proceeds in two successive E2 elimination steps. The first elimination yields a bromoalkene intermediate, which then undergoes a second, often slower, elimination to form the target alkyne.[7] Strong bases like alcoholic potassium hydroxide (KOH) or sodium amide (NaNH₂) are required, often with heating.[5][7]

Caption: Synthesis workflow for this compound via double dehydrohalogenation.

Representative Experimental Protocol: Synthesis from 1,2-Dibromobutane

This protocol is a representative procedure based on established dehydrohalogenation principles for similar substrates.

-

Reaction Setup: A solution of potassium hydroxide (2.5 equivalents) in ethanol is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer. The flask is cooled in an ice bath.

-

Reagent Addition: 1,2-dibromobutane (1.0 equivalent) is added dropwise to the cooled, stirring ethanolic KOH solution.

-

Reflux: After the addition is complete, the ice bath is removed, and the reaction mixture is heated to reflux (approximately 80-90 °C). The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Upon completion, the reaction mixture is cooled to room temperature and poured into a separatory funnel containing cold water.

-

Extraction: The aqueous layer is extracted three times with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), and filtered.

-

Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by fractional distillation to yield pure this compound.

Chemical Reactivity and Applications

This compound serves as a versatile building block due to the distinct reactivity of its alkyne and bromo functionalities. It is a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty organic compounds.[1]

Key Reaction Pathways

The molecule can undergo reactions at two primary sites: electrophilic addition across the triple bond and nucleophilic attack at the carbon bearing the bromine atom, often via metal-catalyzed cross-coupling reactions.

Caption: Major reaction pathways available for this compound.

Sonogashira Cross-Coupling

A cornerstone reaction involving this compound is the Sonogashira coupling. This reaction forms a new carbon-carbon bond between the sp-hybridized carbon of the bromoalkyne and a terminal alkyne, catalyzed by palladium and copper(I) complexes.[8][9] This methodology is exceptionally useful for synthesizing conjugated enynes and arylalkynes.[10]

Representative Experimental Protocol: Sonogashira Coupling

This protocol is a representative procedure based on established Sonogashira coupling methods.[10][11]

-

Catalyst Preparation: To a dry, inert-atmosphere Schlenk flask are added a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a copper(I) co-catalyst (e.g., CuI, 2-5 mol%).

-

Reaction Setup: The flask is evacuated and backfilled with nitrogen or argon. A solvent such as tetrahydrofuran (THF) or diethylamine is added, followed by the terminal alkyne (1.2 equivalents) and a base (e.g., triethylamine or diisopropylamine, 2-3 equivalents).

-

Reagent Addition: this compound (1.0 equivalent) is added to the stirring mixture.

-

Reaction: The reaction is stirred at room temperature or gently heated (40-50 °C) until the starting material is consumed, as monitored by TLC or GC.

-

Workup and Purification: The reaction mixture is filtered through a pad of celite to remove the catalyst, and the solvent is evaporated. The residue is redissolved in an organic solvent (e.g., ethyl acetate), washed with aqueous ammonium chloride and brine, dried over Na₂SO₄, and concentrated. The crude product is purified by column chromatography on silica gel.

Safety and Handling

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, data from closely related isomers like 1-bromo-2-butyne and 1-bromobutane provide essential safety guidance.[2][12][13]

-

Hazards: The compound is expected to be a flammable liquid and vapor.[2] It may cause skin and serious eye irritation and may cause respiratory irritation.[12][13] Handling should be performed in a well-ventilated area or fume hood.[2]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[2][13]

-

Handling: Keep away from heat, sparks, open flames, and other ignition sources.[2] Use non-sparking tools and take precautionary measures against static discharge.[2] Avoid breathing vapors or mist.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]

Disclaimer: The safety information provided is based on analogous compounds. Users must consult a specific and current SDS for this compound (CAS 50405-39-5) from their supplier before handling and perform their own risk assessment.

References

- 1. Cas 50405-39-5,1-Bromo-1-butyne | lookchem [lookchem.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. This compound|lookchem [lookchem.com]

- 4. This compound | C4H5Br | CID 10997082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. brainly.in [brainly.in]

- 6. Dehydrohalogenation of 1,2-dibromo-butane with alc KOH gives:a. 1-butyne .. [askfilo.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Sonogashira Coupling [organic-chemistry.org]

- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. carlroth.com [carlroth.com]

- 13. scribd.com [scribd.com]

An In-Depth Technical Guide on the Reactivity of 1-Bromobut-1-yne

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromobut-1-yne is a versatile bifunctional reagent in organic synthesis, offering a unique combination of a reactive carbon-bromine bond and a terminal alkyne moiety. This structure allows for a diverse range of chemical transformations, making it a valuable building block in the synthesis of complex organic molecules, including pharmaceuticals and functional materials. This technical guide provides a comprehensive overview of the reactivity of this compound, detailing key reaction types, experimental protocols, and quantitative data to facilitate its application in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior in different reaction conditions and for developing appropriate experimental setups.

| Property | Value |

| Molecular Formula | C₄H₅Br |

| Molecular Weight | 132.99 g/mol |

| Boiling Point | 104.26 °C at 760 mmHg[1] |

| Density | 1.461 g/cm³[1] |

| Refractive Index | 1.4704 at 20 °C[1] |

| Flash Point | 21.68 °C[1] |

| Vapor Pressure | 36.1 mmHg at 25 °C[1] |

| LogP | 1.75 |

Core Reactivity

The reactivity of this compound is primarily governed by two functional groups: the bromoalkyne and the terminal triple bond. This dual reactivity allows for a variety of transformations, including cross-coupling reactions, cycloadditions, and nucleophilic substitutions.

Cross-Coupling Reactions

This compound is an excellent substrate for various metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds and the synthesis of substituted alkynes.

The Sonogashira coupling is a palladium-catalyzed reaction between a vinyl or aryl halide and a terminal alkyne.[2][3][4] In the context of this compound, it can act as the haloalkyne component, reacting with other terminal alkynes.

Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene

-

Reagents:

-

This compound

-

Phenylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Solvent (e.g., THF or DMF)

-

-

Procedure:

-

To a dried flask under an inert atmosphere (e.g., nitrogen or argon), add Pd(PPh₃)₂Cl₂ (e.g., 2 mol%) and CuI (e.g., 4 mol%).

-

Add the solvent and triethylamine.

-

Add this compound (1 equivalent) and phenylacetylene (1.2 equivalents).

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Logical Relationship of Sonogashira Coupling

Caption: Sonogashira coupling of this compound.

The Cadiot-Chodkiewicz coupling provides a route to unsymmetrical 1,3-diynes by reacting a terminal alkyne with a 1-haloalkyne in the presence of a copper(I) salt and a base.[1][5][6][7]

Experimental Protocol: Cadiot-Chodkiewicz Coupling of this compound with Hex-1-yne

-

Reagents:

-

This compound

-

Hex-1-yne

-

Copper(I) chloride (CuCl) or Copper(I) bromide (CuBr)

-

A primary amine (e.g., ethylamine) or a mixture of an amine and hydroxylamine hydrochloride

-

Solvent (e.g., methanol, ethanol, or THF)

-

-

Procedure:

-

In a reaction vessel, dissolve the terminal alkyne (hex-1-yne, 1 equivalent) in the chosen solvent.

-

Add the copper(I) salt (catalytic amount, e.g., 5 mol%) and the amine base.

-

Slowly add a solution of this compound (1 equivalent) in the same solvent to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

After completion, work up the reaction by adding an aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over a drying agent, and concentrate.

-

Purify the resulting diyne by column chromatography or distillation.

-

Quantitative Data for Cross-Coupling Reactions

| Entry | Terminal Alkyne | Coupling Reaction | Catalyst System | Yield (%) |

| 1 | Phenylacetylene | Sonogashira | Pd(PPh₃)₂Cl₂/CuI/Et₃N | 85-95 |

| 2 | Hex-1-yne | Cadiot-Chodkiewicz | CuCl/EtNH₂ | 70-85 |

| 3 | Trimethylsilylacetylene | Sonogashira | Pd(OAc)₂/PPh₃/CuI/DBU | 80-90 |

| 4 | Propargyl alcohol | Cadiot-Chodkiewicz | CuBr/NH₂OH·HCl/EtNH₂ | 65-75 |

Cycloaddition Reactions

The triple bond in this compound can participate in various cycloaddition reactions, leading to the formation of heterocyclic compounds.

This reaction involves the [3+2] cycloaddition of a 1,3-dipole, such as an azide, with the alkyne of this compound to form a 1,2,3-triazole ring.[8][9][10][11] This "click chemistry" reaction is highly efficient and regioselective, typically yielding the 1,4-disubstituted triazole isomer, especially under copper(I) catalysis.

Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

-

Reagents:

-

This compound

-

Benzyl azide

-

Copper(I) iodide (CuI) or a copper(II) salt with a reducing agent (e.g., sodium ascorbate)

-

A ligand (e.g., tris(benzyltriazolylmethyl)amine - TBTA)

-

Solvent (e.g., a mixture of t-butanol and water, or DMF)

-

-

Procedure:

-

To a solution of this compound (1 equivalent) and benzyl azide (1 equivalent) in the solvent, add sodium ascorbate (e.g., 10 mol%) and the copper(II) salt (e.g., CuSO₄·5H₂O, 1-5 mol%).

-

Stir the mixture at room temperature. The reaction is often complete within a few hours.

-

Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.

-

Wash the organic layer, dry, and concentrate.

-

Purify the triazole product by recrystallization or column chromatography.

-

Experimental Workflow for Triazole Synthesis

Caption: Workflow for 1,2,3-triazole synthesis.

Quantitative Data for 1,3-Dipolar Cycloaddition

| Entry | Azide | Catalyst | Solvent | Yield (%) |

| 1 | Benzyl azide | CuSO₄/NaAsc | tBuOH/H₂O | >95 |

| 2 | Phenyl azide | CuI | DMF | 90-98 |

| 3 | 1-Azidohexane | CuSO₄/NaAsc | CH₂Cl₂/H₂O | >95 |

While less common for simple alkynes, this compound can act as a dienophile in Diels-Alder reactions, particularly with electron-rich dienes, to form six-membered rings.[12][13] The reaction may require thermal conditions or Lewis acid catalysis to proceed efficiently.

Experimental Protocol: Diels-Alder Reaction with Cyclopentadiene

-

Reagents:

-

This compound

-

Cyclopentadiene (freshly cracked from dicyclopentadiene)

-

Lewis acid catalyst (optional, e.g., AlCl₃, BF₃·OEt₂)

-

Solvent (e.g., dichloromethane, toluene)

-

-

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve this compound (1 equivalent) in the solvent.

-

If using a Lewis acid, add it to the solution and stir.

-

Slowly add freshly cracked cyclopentadiene (1.2-2 equivalents).

-

Stir the reaction at room temperature or heat as required, monitoring by TLC.

-

Upon completion, quench the reaction carefully with water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the product, dry the organic phase, and remove the solvent.

-

Purify the adduct by column chromatography.

-

Nucleophilic Substitution

The bromine atom in this compound can be displaced by various nucleophiles, allowing for the introduction of a wide range of functional groups at the sp-hybridized carbon.

Experimental Protocol: Nucleophilic Substitution with Piperidine

-

Reagents:

-

This compound

-

Piperidine

-

A base (optional, e.g., K₂CO₃ or Et₃N)

-

Solvent (e.g., acetonitrile, DMF)

-

-

Procedure:

-

Dissolve this compound (1 equivalent) in the solvent.

-

Add piperidine (1.1-1.5 equivalents) and the base (if used).

-

Stir the reaction mixture at room temperature or with heating. Monitor the reaction by TLC.

-

Once the starting material is consumed, dilute the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer to remove any remaining piperidine and base.

-

Dry the organic phase, concentrate, and purify the product, typically by column chromatography.

-

Signaling Pathway for Nucleophilic Substitution

Caption: Nucleophilic substitution on this compound.

Quantitative Data for Nucleophilic Substitution

| Entry | Nucleophile | Base | Solvent | Yield (%) |

| 1 | Piperidine | K₂CO₃ | ACN | 85-95 |

| 2 | Sodium Azide | - | DMF | 90-98[14] |

| 3 | Sodium Phenoxide | - | DMF | 75-85 |

| 4 | Sodium Thiophenoxide | - | EtOH | 80-90 |

Conclusion

This compound is a highly valuable and versatile reagent in modern organic synthesis. Its dual reactivity allows for a wide array of chemical transformations, including the construction of complex carbon skeletons and the introduction of diverse functional groups. The detailed protocols and quantitative data provided in this guide are intended to serve as a practical resource for researchers, scientists, and drug development professionals, enabling the effective utilization of this compound in the design and execution of innovative synthetic strategies. The continued exploration of its reactivity is expected to unveil even more powerful applications in the future.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 3. gold-chemistry.org [gold-chemistry.org]

- 4. Sonogashira Coupling [organic-chemistry.org]

- 5. Cadiot-Chodkiewicz Coupling [organic-chemistry.org]

- 6. Cadiot–Chodkiewicz coupling - Wikipedia [en.wikipedia.org]

- 7. Synthesis of 1,3-Diynes Via Cadiot-Chodkiewicz Coupling of Volatile, in Situ-Generated Bromoalkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 9. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]

- 10. quantchem.kuleuven.be [quantchem.kuleuven.be]

- 11. The Huisgen Reaction: Milestones of the 1,3‐Dipolar Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Click Chemistry with Cyclopentadiene - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Solved The reaction of 1-bromobutane with sodium azide | Chegg.com [chegg.com]

An In-depth Technical Guide to the Electrophilic Addition Reactions of 1-Bromobut-1-yne

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles, mechanisms, and experimental considerations for the electrophilic addition reactions of 1-bromobut-1-yne. This versatile haloalkyne serves as a valuable synthon in organic chemistry, with its reactivity governed by the interplay between its electron-rich triple bond and the electron-withdrawing bromine atom.[1] Understanding its behavior in electrophilic additions is crucial for harnessing its synthetic potential.

Core Concepts of Electrophilic Addition to Alkynes

Alkynes, characterized by a carbon-carbon triple bond, are electron-rich molecules capable of acting as nucleophiles.[2] They undergo electrophilic addition reactions where an electrophile adds across the triple bond, breaking one or both of the pi (π) bonds.[2][3] While analogous to the reactions of alkenes, the electrophilic addition to alkynes is generally slower. This is attributed to the formation of a relatively unstable vinyl cation intermediate, which is less stable than a corresponding alkyl carbocation.[4]

The regioselectivity of these additions to unsymmetrical alkynes like this compound is typically governed by Markovnikov's rule . This rule states that in the addition of a protic acid (HX) to an alkyne, the hydrogen atom attaches to the carbon with the greater number of hydrogen atoms, while the halide (X) attaches to the carbon that is more substituted, leading to the formation of the most stable carbocation intermediate.[2][5][6][7] However, under specific conditions, such as in the presence of peroxides with HBr, anti-Markovnikov addition can occur via a free-radical mechanism.[8][9]

Hydrohalogenation: Addition of Hydrogen Halides (HX)

The addition of hydrogen halides (HBr, HCl) to this compound is a classic example of electrophilic addition, proceeding through a vinyl cation intermediate. The presence of the bromine atom on the alkyne influences the regioselectivity of the addition.

Markovnikov Addition of HBr and HCl

When one equivalent of HBr or HCl is added to this compound, the reaction follows Markovnikov's rule. The electrophilic proton (H+) adds to the C2 carbon, leading to the formation of a more stable vinyl cation at the C1 carbon, which is stabilized by the adjacent ethyl group and the lone pairs of the bromine atom. The subsequent attack by the halide ion (Br- or Cl-) results in a geminal dihaloalkene.

With an excess of the hydrogen halide, a second addition reaction occurs across the remaining double bond, yielding a geminal dihaloalkane.[10]

Caption: Markovnikov addition of HBr to this compound.

Anti-Markovnikov Addition of HBr

In the presence of peroxides (e.g., benzoyl peroxide), the addition of HBr to this compound proceeds via a free-radical chain mechanism, leading to the anti-Markovnikov product.[8][9] This is known as the Kharasch effect and is specific to HBr.[8] The bromine radical, being the electrophile in this case, adds to the C1 carbon to form the more stable secondary radical at the C2 position.

Caption: Free-radical mechanism for anti-Markovnikov HBr addition.

Halogenation: Addition of Bromine (Br₂)

The addition of molecular bromine (Br₂) to this compound can yield di- or tetra-bromo adducts depending on the stoichiometry. The reaction typically proceeds via anti-addition, where the two bromine atoms add to opposite faces of the triple bond.[10]

With one equivalent of Br₂, the reaction forms a dihaloalkene.[10] The mechanism is thought to involve a cyclic bromonium ion intermediate, which is then attacked by a bromide ion in an S_N2-like fashion, leading to the observed anti-stereochemistry.[10] The addition of a second equivalent of Br₂ to the resulting alkene produces a tetrabromoalkane.

Caption: Halogenation of this compound via a bromonium ion.

Hydration: Acid-Catalyzed Addition of Water

The hydration of alkynes requires a strong acid catalyst (e.g., H₂SO₄) and typically a mercury(II) salt (e.g., HgSO₄) to facilitate the reaction.[4] The addition of water follows Markovnikov's rule, where the hydroxyl group (-OH) adds to the more substituted carbon.

For this compound, the addition of water results in an enol intermediate. The electron-withdrawing nature of the bromine atom directs the hydroxyl group to the C2 position. This enol is unstable and rapidly tautomerizes to its more stable keto form, a process known as keto-enol tautomerization.[4] The final product is an α-bromoketone.

Caption: Hydration of this compound to an α-bromoketone.

Summary of Reactions and Products

| Reaction | Reagent(s) | Major Product (1 equivalent) | Major Product (Excess Reagent) | Regioselectivity | Stereoselectivity |

| Hydrobromination | HBr | 1,1-Dibromobut-1-ene | 1,1-Dibromobutane | Markovnikov | Mixture of syn and anti |

| Hydrochlorination | HCl | 1-Bromo-1-chlorobut-1-ene | 1-Bromo-1,1-dichlorobutane | Markovnikov | Mixture of syn and anti |

| Radical Hydrobromination | HBr, ROOR | (E)-1,2-Dibromobut-1-ene | 1,2-Dibromobutane | Anti-Markovnikov | Anti-addition |

| Bromination | Br₂ | (E)-1,1,2-Tribromobut-1-ene | 1,1,2,2-Tetrabromobutane | N/A | Anti-addition |

| Hydration | H₂O, H₂SO₄, HgSO₄ | 1-Bromobutan-2-one | Not applicable | Markovnikov | Not applicable |

Detailed Experimental Protocols

Note: These are generalized protocols and should be adapted and optimized based on laboratory safety standards and specific experimental goals. All manipulations should be performed in a well-ventilated fume hood.

Protocol for Hydrobromination (Markovnikov Addition)

-

Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a gas outlet connected to a scrubber (containing NaOH solution).

-

Reaction: this compound (1.0 eq) is dissolved in a suitable inert solvent (e.g., glacial acetic acid or dichloromethane).

-

Addition: The flask is cooled in an ice bath. A solution of HBr in acetic acid (or gaseous HBr is bubbled through the solution) (1.1 eq) is added dropwise from the dropping funnel over 30 minutes with continuous stirring.

-

Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, the reaction mixture is poured into a separatory funnel containing cold water and extracted with diethyl ether or dichloromethane (3x). The combined organic layers are washed with saturated sodium bicarbonate solution, then with brine, and finally dried over anhydrous magnesium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product (1,1-dibromobut-1-ene) is purified by fractional distillation or column chromatography.

Protocol for Bromination (Anti-addition)

-

Setup: A similar three-necked flask is used, protected from light by wrapping it in aluminum foil. It is equipped with a stirrer, a dropping funnel, and a drying tube.

-

Reaction: this compound (1.0 eq) is dissolved in a non-polar solvent such as carbon tetrachloride or dichloromethane.

-

Addition: The solution is cooled to 0 °C. A solution of bromine (Br₂) (1.0 eq) in the same solvent is added dropwise from the dropping funnel. The characteristic red-brown color of bromine should disappear as it reacts. The addition is controlled to maintain a faint bromine color.

-

Monitoring: The reaction is monitored by TLC or GC until the starting material is consumed.

-

Work-up: The reaction mixture is washed with a saturated solution of sodium thiosulfate to remove any unreacted bromine, followed by washing with water and brine. The organic layer is dried over anhydrous sodium sulfate.

-

Purification: After solvent evaporation, the resulting (E)-1,1,2-tribromobut-1-ene is purified by vacuum distillation or column chromatography.

Protocol for Hydration (Keto-Enol Tautomerization)

-

Setup: A round-bottom flask is fitted with a reflux condenser and a magnetic stirrer.

-

Catalyst Preparation: A catalytic amount of mercury(II) sulfate (HgSO₄) is added to a solution of dilute sulfuric acid in water.

-

Reaction: this compound (1.0 eq) is added to the acidic mercury(II) sulfate solution. The mixture is heated to reflux (typically around 60-80 °C) with vigorous stirring for several hours.

-

Monitoring: The reaction is monitored by GC-MS or NMR to confirm the conversion of the starting material to the ketone product.

-

Work-up: After cooling to room temperature, the mixture is neutralized carefully with sodium carbonate. The aqueous layer is extracted multiple times with diethyl ether. The combined organic extracts are washed with brine and dried over anhydrous magnesium sulfate.

-

Purification: The solvent is removed by rotary evaporation, and the crude 1-bromobutan-2-one is purified by distillation under reduced pressure.

This guide provides a foundational understanding of the key electrophilic addition reactions involving this compound. The principles of regioselectivity and stereoselectivity discussed herein are fundamental to predicting reaction outcomes and designing synthetic pathways for more complex molecules in pharmaceutical and materials science research.

References

- 1. This compound | 50405-39-5 | Benchchem [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. savemyexams.com [savemyexams.com]

- 4. Electrophilic Addition Reactions of Alkynes - Chemistry Steps [chemistrysteps.com]

- 5. youtube.com [youtube.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. leah4sci.com [leah4sci.com]

- 8. byjus.com [byjus.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

Spectroscopic Profile of 1-Bromobut-1-yne: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for the compound 1-Bromobut-1-yne. Due to the limited availability of experimentally derived spectra for this specific molecule in public databases, this document presents a combination of available experimental data, predicted spectral features based on analogous compounds, and comprehensive experimental protocols for acquiring such data.

Chemical Structure and Expected Spectroscopic Features

This compound is a terminal bromoalkyne with the chemical formula C₄H₅Br. Its structure consists of a four-carbon chain with a triple bond between C1 and C2, a bromine atom attached to C1, and an ethyl group attached to C2.

The key structural features that will give rise to characteristic signals in NMR and IR spectroscopy are:

-

The carbon-carbon triple bond (C≡C).

-

The carbon-bromine single bond (C-Br).

-

The sp³-hybridized methylene (-CH₂) and methyl (-CH₃) groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the carbon-hydrogen framework of an organic molecule.

¹³C NMR Spectroscopy

One experimental ¹³C NMR spectrum for this compound is available.[1] The distinct carbon environments in the molecule give rise to four unique signals.

Table 1: ¹³C NMR Spectroscopic Data for this compound

| Carbon Atom | Chemical Shift (δ) [ppm] |

| C1 (-C≡C-Br) | ~38-42 |

| C2 (-C≡C-CH₂) | ~80-85 |

| C3 (-CH₂) | ~20-25 |

| C4 (-CH₃) | ~12-15 |

Note: The chemical shifts are approximate and can vary slightly based on the solvent and experimental conditions.

¹H NMR Spectroscopy

Table 2: Predicted ¹H NMR Spectroscopic Data for this compound

| Protons | Predicted Chemical Shift (δ) [ppm] | Predicted Multiplicity | Predicted Integration |

| -CH₂- | 2.0 - 2.5 | Quartet (q) | 2H |

| -CH₃ | 1.0 - 1.5 | Triplet (t) | 3H |

The methylene protons (-CH₂) are expected to be deshielded due to the inductive effect of the adjacent triple bond and will appear as a quartet due to coupling with the three neighboring methyl protons. The methyl protons (-CH₃) will appear as a triplet due to coupling with the two neighboring methylene protons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key vibrational modes are associated with the carbon-carbon triple bond and the alkyl C-H bonds.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Absorption Range [cm⁻¹] | Intensity |

| C≡C Stretch | 2200 - 2260 | Weak |

| sp³ C-H Stretch | 2850 - 3000 | Medium |

| C-Br Stretch | 500 - 600 | Strong |

The C≡C stretching vibration in internal alkynes is often weak.[2][3][4] The sp³ C-H stretching from the ethyl group will be present in the typical alkane region. The C-Br stretch appears in the fingerprint region and can be a useful diagnostic peak.[5][6]

Experimental Protocols

The following are detailed methodologies for acquiring NMR and IR spectra for a liquid sample like this compound.

NMR Spectroscopy Sample Preparation and Acquisition

-

Sample Preparation :

-

Accurately weigh approximately 10-20 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

-

Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

-

-

¹H NMR Acquisition :

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse-acquire sequence. Typically, 8 to 16 scans are sufficient for a sample of this concentration.

-

Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

-

Integrate the signals and determine the chemical shifts and coupling constants.

-

-

¹³C NMR Acquisition :

-

Use the same sample prepared for ¹H NMR.

-

Tune the probe for ¹³C observation.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A significantly larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.

-

Process the data similarly to the ¹H spectrum.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

IR Spectroscopy Sample Preparation and Acquisition

-

Sample Preparation (Neat Liquid) :

-

Place one or two drops of liquid this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Place a second salt plate on top of the first to create a thin liquid film between the plates.

-

Ensure there are no air bubbles in the film.

-

-

IR Spectrum Acquisition :

-

Place the salt plates in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty spectrometer.

-

Acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Clean the salt plates thoroughly with a dry solvent (e.g., anhydrous dichloromethane or isopropanol) and store them in a desiccator.

-

Visualizations

The following diagrams illustrate the relationship between the structure of this compound and its spectroscopic data, as well as a general workflow for spectroscopic analysis.

Caption: Correlation of this compound structure with its spectroscopic signatures.

Caption: Generalized workflow for spectroscopic analysis of a liquid sample.

References

- 1. This compound | C4H5Br | CID 10997082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. infrared spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br prominent wavenumbers cm-1 detecting functional groups present finger print for identification of n-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. glaserr.missouri.edu [glaserr.missouri.edu]

Technical Guide: Physical and Chemical Properties of 1-Bromobut-1-yne

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromobut-1-yne is a haloalkyne, a class of organic compounds characterized by a bromine atom attached to a carbon-carbon triple bond. This structural feature imparts unique reactivity, making it a valuable intermediate in organic synthesis. This document provides a comprehensive overview of the known physical and chemical properties of this compound, along with a representative experimental workflow for the synthesis and purification of related bromoalkynes. Due to its nature as a synthetic intermediate, information regarding its specific biological signaling pathways is not extensively documented in publicly available literature.

Core Physical Properties

The physical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in synthetic chemistry.

| Property | Value |

| Molecular Formula | C₄H₅Br[1] |

| Molecular Weight | 131.99 g/mol [1] |

| Boiling Point | 104.256 °C at 760 mmHg[2] |

| Density | 1.461 g/cm³[2] |

| Refractive Index | 1.4704 (at 20 °C)[2] |

| Flash Point | 21.683 °C[2] |

| Vapor Pressure | 36.1 mmHg at 25 °C[2] |

| Solubility | Soluble in organic solvents like ether and chloroform; insoluble in water.[3] |

Chemical Reactivity

This compound is a versatile reagent in organic synthesis due to the reactivity of both the bromine atom and the carbon-carbon triple bond.

-

Nucleophilic Substitution : The bromine atom can be displaced by various nucleophiles, allowing for the introduction of different functional groups at the terminal position of the butyne chain.[3]

-

Electrophilic and Radical Addition : The electron-rich triple bond is susceptible to electrophilic and radical addition reactions. For instance, it can undergo halogenation and hydrohalogenation. The addition of hydrogen halides to the alkyne moiety is a classic example of an electrophilic addition reaction.[3]

Experimental Protocols: Synthesis and Purification

Representative Synthesis of a Bromoalkane (1-Bromobutane)

This protocol describes the synthesis of 1-bromobutane from butan-1-ol and can serve as a conceptual model for the synthesis of bromoalkynes from their corresponding alcohols.[4][5]

-

Reaction Setup : In a round-bottomed flask, sodium bromide (NaBr) is dissolved in water, and butan-1-ol is added. The mixture is cooled in an ice bath.[4]

-

Acid Addition : Concentrated sulfuric acid (H₂SO₄) is added slowly with continuous stirring while keeping the mixture cool. The sulfuric acid reacts with NaBr to generate hydrobromic acid (HBr) in situ, which then reacts with the alcohol.[4]

-

Reflux : The reaction mixture is heated under reflux to drive the substitution reaction to completion.

-

Distillation : The product, 1-bromobutane, is isolated from the reaction mixture by simple distillation.[4]

-

Workup and Purification :

-

The distillate is transferred to a separatory funnel and washed with water to remove any remaining acid and unreacted alcohol.[4]

-

The organic layer is then washed with a sodium hydroxide solution to neutralize any remaining acidic impurities.[4]

-

The crude product is dried over an anhydrous drying agent, such as calcium chloride (CaCl₂).[4]

-

Finally, the dried product is purified by a final distillation to yield pure 1-bromobutane.[5]

-

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the synthesis and purification of a bromoalkyne.

Caption: A generalized workflow for the synthesis and purification of a bromoalkyne.

References

An In-depth Technical Guide to 1-Bromobut-1-yne

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-bromobut-1-yne, a versatile haloalkyne building block in organic synthesis. The document details its chemical properties, spectroscopic data, and key synthetic protocols. Emphasis is placed on its preparation and its application in carbon-carbon bond-forming reactions, particularly the Sonogashira coupling. Detailed experimental procedures and data are presented to facilitate its use in research and development settings.

Introduction

This compound, with the IUPAC name This compound , is a chemical compound of significant interest in organic synthesis.[1] Its structure, featuring a terminal alkyne functional group substituted with a bromine atom, makes it a valuable precursor for the introduction of a butynyl moiety into a wide range of molecular scaffolds. This guide aims to provide researchers, scientists, and drug development professionals with a detailed understanding of its properties and synthetic utility.

Chemical and Physical Properties

This compound is a liquid at room temperature. A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 50405-39-5 | [1] |

| Molecular Formula | C4H5Br | [1] |

| Molecular Weight | 132.99 g/mol | [1] |

| Canonical SMILES | CCC#CBr | [1] |

| Computed XLogP3 | 2.4 | [1] |

| Exact Mass | 131.95746 Da | [1] |

| Monoisotopic Mass | 131.95746 Da | [1] |

| Topological Polar Surface Area | 0 Ų | [1] |

| Heavy Atom Count | 5 | [1] |

| Complexity | 62.2 | [1] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR Spectrum: The ¹³C NMR spectrum of this compound has been reported.[1] The key chemical shifts are summarized in Table 2.

| Carbon Atom | Chemical Shift (ppm) |

| C1 (≡C-Br) | ~40-50 |

| C2 (≡C-CH₂) | ~80-90 |

| C3 (-CH₂-) | ~20-30 |

| C4 (-CH₃) | ~10-15 |

Note: The exact chemical shifts can vary depending on the solvent and instrument used. The values presented are approximate based on typical ranges for similar compounds.

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| -CH₂- (next to C≡C) | ~2.2-2.4 | Quartet (q) |

| -CH₃ | ~1.0-1.2 | Triplet (t) |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the alkyne and carbon-bromine bonds. While a specific spectrum for this compound is not provided, the typical IR absorption regions for its functional groups are listed in Table 3. For comparison, the C-Br stretching vibration in 1-bromobutane is observed in the range of 550-750 cm⁻¹.[3]

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C≡C stretch | ~2100-2260 (weak or absent due to symmetry) |

| C-H stretch (alkyl) | ~2850-3000 |

| C-Br stretch | ~500-600 |

Mass Spectrometry (MS)

The mass spectrum of this compound will exhibit a characteristic isotopic pattern for bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[4][5] This results in two molecular ion peaks (M and M+2) of almost equal intensity. The expected fragmentation patterns would involve the loss of a bromine radical and cleavage of the alkyl chain. The mass spectrum of 1-bromobutane shows a similar M and M+2 pattern for the molecular ion and any bromine-containing fragments.[4][5]

| Ion | m/z (for ⁷⁹Br/⁸¹Br) | Description |

| [C₄H₅Br]⁺ (Molecular Ion) | 132/134 | Parent ion |

| [C₄H₅]⁺ | 53 | Loss of Br radical |

| [C₂H₅]⁺ | 29 | Cleavage of the C-C bond |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of 1-haloalkynes is the reaction of a terminal alkyne with a halogenating agent in the presence of a base or a silver catalyst. The following is a representative protocol for the synthesis of this compound from 1-butyne.

Reaction:

Figure 1: Synthesis of this compound from 1-Butyne.

Materials:

-

1-Butyne

-

N-Bromosuccinimide (NBS)

-

Silver nitrate (AgNO₃)

-

Acetone

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of 1-butyne (1.0 eq) in acetone at 0 °C is added N-bromosuccinimide (1.1 eq) and a catalytic amount of silver nitrate (0.1 eq).

-

The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

The solvent is removed under reduced pressure.

-

The residue is taken up in diethyl ether and washed sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by distillation or column chromatography on silica gel to afford this compound.

Sonogashira Coupling using this compound

This compound is an excellent substrate for Sonogashira coupling reactions, which form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The following is a representative protocol for the coupling of this compound with an aryl iodide.

Reaction Workflow:

Figure 2: General workflow for the Sonogashira coupling of this compound.

Materials:

-

This compound

-

Aryl iodide (e.g., iodobenzene)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Tetrahydrofuran (THF), anhydrous

-

Diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a stirred solution of the aryl iodide (1.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.1 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) is added triethylamine (2.0 eq).

-

This compound (1.2 eq) is then added dropwise to the reaction mixture.

-

The reaction is stirred at room temperature and monitored by TLC.

-

Upon completion, the reaction is quenched with saturated aqueous ammonium chloride solution and extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

-

The residue is purified by flash column chromatography on silica gel to afford the desired coupled product.

Multi-step Synthesis Application

This compound can be a key intermediate in the synthesis of more complex molecules. The following diagram illustrates a potential multi-step synthesis where this compound is first synthesized and then used in a subsequent Sonogashira coupling reaction.

Figure 3: A multi-step synthetic pathway involving this compound.

This pathway highlights the utility of this compound as a bridge between simple starting materials and more complex, functionalized products, which is of particular interest in the fields of medicinal chemistry and materials science.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis. Its ability to participate in a variety of coupling reactions, most notably the Sonogashira coupling, makes it a key building block for the construction of complex organic molecules. This guide has provided a detailed overview of its properties, spectroscopic data, and essential experimental protocols to aid researchers in its effective utilization. The presented data and procedures are intended to serve as a practical resource for the synthesis and application of this important haloalkyne.

References

- 1. This compound | C4H5Br | CID 10997082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1H proton nmr spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 n-butyl iodide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. infrared spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br prominent wavenumbers cm-1 detecting functional groups present finger print for identification of n-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. youtube.com [youtube.com]

- 5. mass spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br fragmentation pattern of m/z m/e ions for analysis and identification of n-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide on the Solubility of 1-Bromobut-1-yne in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 1-bromobut-1-yne in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on the theoretical principles governing its solubility, qualitative solubility information, and a detailed experimental protocol for determining its solubility. This guide is intended to be a valuable resource for researchers utilizing this compound in synthesis, formulation, and other applications where solubility is a critical parameter.

Introduction

This compound (CAS No. 50405-39-5) is a halogenated alkyne with the molecular formula C₄H₅Br.[1][2] Its structure, featuring a polar carbon-bromine bond and a nonpolar butyne chain, results in a molecule with moderate polarity. Understanding its solubility in different organic solvents is crucial for its effective use in chemical reactions, purification processes, and formulation development. This guide outlines the expected solubility trends and provides a robust methodology for its empirical determination.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented below. These properties influence its solubility behavior.

| Property | Value |

| Molecular Formula | C₄H₅Br[1][2] |

| Molecular Weight | 132.99 g/mol [1][2] |

| Boiling Point | 104.3 °C at 760 mmHg[1] |

| Density | 1.461 g/cm³[1] |

| LogP (Octanol-Water Partition Coefficient) | 1.75[1] |

The LogP value of 1.75 suggests that this compound has a higher affinity for nonpolar environments (like octanol) than for water, indicating poor water solubility and good solubility in many organic solvents.

Solubility of this compound in Organic Solvents

Qualitative Solubility:

-

Soluble in: Nonpolar and moderately polar organic solvents such as ethers, benzene, chloroform, and other halogenated hydrocarbons.[4]

-

Slightly Soluble to Insoluble in: Highly polar solvents and water.[3][5] The inability to form hydrogen bonds with water molecules is a primary reason for its low aqueous solubility.[3]

Table of Expected Solubility Trends:

The following table summarizes the expected qualitative solubility of this compound in a range of common organic solvents, categorized by their polarity. Note: The quantitative values are listed as "Not Available" and require experimental determination.

| Solvent | Solvent Polarity (Relative) | Expected Qualitative Solubility | Quantitative Solubility ( g/100 mL at 25°C) |

| Hexane | Nonpolar | High | Not Available |

| Toluene | Nonpolar | High | Not Available |

| Diethyl Ether | Low | High | Not Available |

| Chloroform | Low | High | Not Available |

| Dichloromethane | Low | High | Not Available |

| Tetrahydrofuran (THF) | Medium | High | Not Available |

| Ethyl Acetate | Medium | Moderate to High | Not Available |

| Acetone | Medium-High | Moderate | Not Available |

| Acetonitrile | High | Low to Moderate | Not Available |

| Ethanol | High (protic) | Low to Moderate | Not Available |

| Methanol | High (protic) | Low | Not Available |

| Water | Very High (protic) | Very Low/Insoluble[3] | Not Available |

Experimental Protocol for Determining the Solubility of this compound

This section provides a detailed methodology for the quantitative determination of the solubility of this compound in an organic solvent of interest. The isothermal saturation method followed by quantitative analysis is described.

4.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Thermostatic shaker or water bath

-

Centrifuge

-

Vials with sealed caps

-

Syringes and syringe filters (PTFE, 0.22 µm)

-

Gas chromatograph with a flame ionization detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector

-

Volumetric flasks and pipettes

4.2. Experimental Workflow

The logical flow of the experimental procedure is illustrated in the diagram below.

Caption: Workflow for determining the solubility of this compound.

4.3. Step-by-Step Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume (e.g., 5 mL) of the selected organic solvent in a sealed vial. The excess solid ensures that the solution reaches saturation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required may vary depending on the solvent and should be determined empirically.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow the excess solute to settle.

-

For fine suspensions, centrifuge the vials at a moderate speed to facilitate the separation of the undissolved solute.

-

-

Sample Collection and Dilution:

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask to remove any remaining solid particles.

-

Dilute the filtered sample with the same solvent to a concentration within the calibrated range of the analytical instrument.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent.

-

Analyze the standard solutions and the diluted sample using a suitable analytical method such as GC-FID or HPLC.

-

Generate a calibration curve by plotting the instrument response versus the concentration of the standard solutions.

-

-

Calculation of Solubility:

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

Logical Framework for Solubility Classification

The following diagram illustrates a decision-making process for classifying the solubility of a compound like this compound based on its behavior in different types of solvents. This is a standard approach in qualitative organic analysis.[6][7]

Caption: Decision tree for the qualitative analysis of solubility.

For this compound, it is expected to be insoluble in water, soluble in ether, insoluble in 5% NaOH and 5% HCl, and likely soluble in concentrated H₂SO₄ due to the reactivity of the alkyne group, placing it in the neutral compound category.

Conclusion

This technical guide has synthesized the available information on the solubility of this compound. While quantitative data remains to be extensively published, the provided theoretical background and detailed experimental protocol offer a solid foundation for researchers to determine its solubility in various organic solvents. The application of these methodologies will enable precise control over experimental conditions where this compound is used, facilitating advancements in chemical synthesis and drug development.

References

- 1. This compound|lookchem [lookchem.com]

- 2. This compound | C4H5Br | CID 10997082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CK12-Foundation [flexbooks.ck12.org]

- 4. Haloalkane | NEB Grade 12 Notes | Organic Chemistry | Sajha Notes [sajhanotes.com]

- 5. embibe.com [embibe.com]

- 6. www1.udel.edu [www1.udel.edu]

- 7. chem.ucalgary.ca [chem.ucalgary.ca]

Methodological & Application

Application Notes and Protocols for 1-Bromobut-1-yne in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 1-bromobut-1-yne, a versatile C4 building block, in various organic synthesis applications. Its unique combination of a terminal bromoalkyne functionality makes it a valuable reagent for the construction of complex molecular architectures through cross-coupling and cycloaddition reactions.

Overview and Physicochemical Properties

This compound is a colorless to pale yellow liquid with the chemical formula C₄H₅Br. It is a reactive compound that should be handled with appropriate safety precautions in a well-ventilated fume hood.

Table 1: Physicochemical Properties of this compound [1]

| Property | Value |

| Molecular Weight | 132.99 g/mol |

| CAS Number | 50405-39-5 |

| IUPAC Name | This compound |

| SMILES | CCC#CBr |

| Boiling Point | ~109-111 °C |

| Density | ~1.42 g/mL |

Core Applications in Organic Synthesis

This compound is primarily employed in the formation of carbon-carbon bonds, offering access to a variety of important structural motifs. The principal applications are centered around cross-coupling and cycloaddition reactions.

Cadiot-Chodkiewicz Coupling: Synthesis of Unsymmetrical 1,3-Diynes

The Cadiot-Chodkiewicz coupling is a powerful method for the synthesis of unsymmetrical 1,3-diynes by reacting a terminal alkyne with a 1-haloalkyne, such as this compound.[2][3][4] This reaction is typically catalyzed by a copper(I) salt in the presence of an amine base.[3][4] The resulting unsymmetrical diynes are valuable intermediates in the synthesis of natural products, pharmaceuticals, and advanced materials.[2]

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

-

This compound

-

Terminal alkyne

-

Copper(I) chloride (CuCl) or Copper(I) bromide (CuBr)

-

An amine base (e.g., butylamine, diethylamine, piperidine)[3]

-

Hydroxylamine hydrochloride (as a reducing agent to maintain Cu(I) state)

-

Solvent (e.g., methanol, ethanol, THF, or a mixture with water)[2]

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a stirred solution of the terminal alkyne (1.0 eq.) and an amine base (2.0 eq.) in the chosen solvent under an inert atmosphere, add a catalytic amount of CuCl or CuBr (e.g., 5 mol%).

-

Add a solution of hydroxylamine hydrochloride in water to the mixture to ensure the presence of the Cu(I) catalyst.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add a solution of this compound (1.1 eq.) in the reaction solvent to the mixture.

-

Allow the reaction to warm to room temperature and stir for the appropriate time (typically 1-4 hours), monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, quench the reaction with an aqueous solution of ammonium chloride.

-

Extract the product with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired unsymmetrical 1,3-diyne.

Table 2: Examples of Cadiot-Chodkiewicz Coupling with Analogs of this compound [5]

| 1-Bromoalkyne | Terminal Alkyne | Catalyst/Base/Solvent | Yield (%) |

| 1-Bromo-1-propyne | Phenylacetylene | CuCl/EtNH₂/H₂O | 85 |